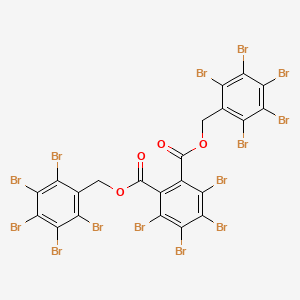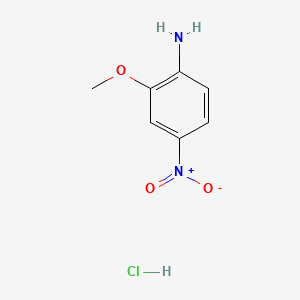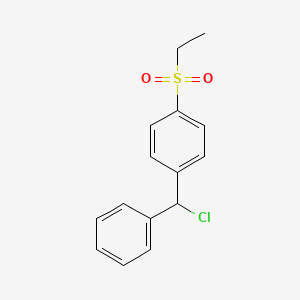
1-(Chlorophenylmethyl)-4-(ethylsulphonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chlorophenylmethyl)-4-(ethylsulphonyl)benzene is an organic compound that features a benzene ring substituted with a chlorophenylmethyl group and an ethylsulphonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chlorophenylmethyl)-4-(ethylsulphonyl)benzene typically involves the chloromethylation of benzene followed by sulfonation. The chloromethylation can be achieved using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride. The resulting chloromethylbenzene is then subjected to sulfonation using ethylsulfonyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of chlorinated and sulfonated reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(Chlorophenylmethyl)-4-(ethylsulphonyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorophenylmethyl group can be reduced to form corresponding hydrocarbons.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Hydrocarbons.
Substitution: Corresponding substituted benzene derivatives.
Scientific Research Applications
1-(Chlorophenylmethyl)-4-(ethylsulphonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural similarity to certain pharmacophores.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Chlorophenylmethyl)-4-(ethylsulphonyl)benzene exerts its effects depends on its interaction with molecular targets. The ethylsulphonyl group can interact with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes or disruption of cellular processes. The chlorophenylmethyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic targets.
Comparison with Similar Compounds
- 1-(Chlorophenylmethyl)-4-(methylsulphonyl)benzene
- 1-(Chlorophenylmethyl)-4-(propylsulphonyl)benzene
- 1-(Chlorophenylmethyl)-4-(butylsulphonyl)benzene
Uniqueness: 1-(Chlorophenylmethyl)-4-(ethylsulphonyl)benzene is unique due to the specific combination of the chlorophenylmethyl and ethylsulphonyl groups, which confer distinct chemical and physical properties. This combination can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
94231-72-8 |
|---|---|
Molecular Formula |
C15H15ClO2S |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
1-[chloro(phenyl)methyl]-4-ethylsulfonylbenzene |
InChI |
InChI=1S/C15H15ClO2S/c1-2-19(17,18)14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |
InChI Key |
ZEKZLEKFQFHUFW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


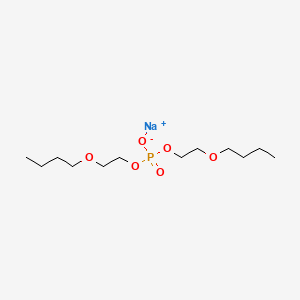
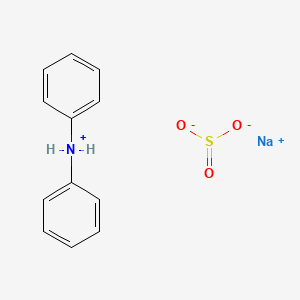

![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
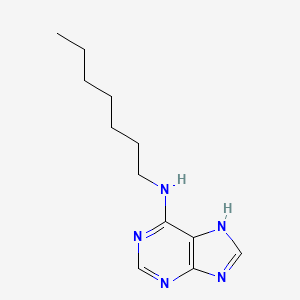
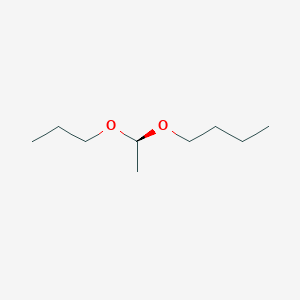

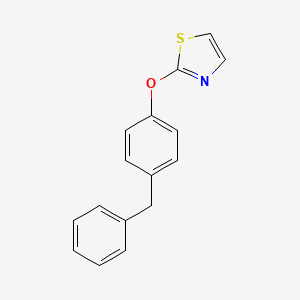
![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)


